molecular formula C16H11N3O4 B1601352 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid CAS No. 65697-90-7

4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid

Cat. No.: B1601352
CAS No.: 65697-90-7
M. Wt: 309.28 g/mol
InChI Key: SXSLRMSHMPMPHK-UHFFFAOYSA-N
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Description

4,4’-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid: is a chemical compound with the molecular formula C16H12N4O4 and a molecular weight of 324.29 g/mol It is characterized by the presence of a triazole ring flanked by two benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid typically involves the reaction of appropriate benzoic acid derivatives with triazole precursors. One common method involves the use of 4-amino-4H-1,2,4-triazole as a starting material, which is then reacted with 4-carboxybenzaldehyde under specific conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4’-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the triazole ring or the benzoic acid moieties.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzoic acid or triazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as or can be used.

    Reduction: Reducing agents like or are typically employed.

    Substitution: Various reagents, including and , can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or amines .

Scientific Research Applications

4,4’-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies have shown its potential in modulating cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid is unique due to its specific structure, which combines the properties of both benzoic acid and triazole. This unique combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-[3-(4-carboxyphenyl)-1H-1,2,4-triazol-5-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O4/c20-15(21)11-5-1-9(2-6-11)13-17-14(19-18-13)10-3-7-12(8-4-10)16(22)23/h1-8H,(H,20,21)(H,22,23)(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSLRMSHMPMPHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NN2)C3=CC=C(C=C3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60496364
Record name 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65697-90-7
Record name 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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